Voclosporin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

voclosporin mechanism of action calcineurin inhibition

Signaling Pathway & Experimental Workflow

The diagram below illustrates the signaling pathway of T-cell activation that voclosporin inhibits, and the key experimental data supporting its efficacy.

This compound inhibits calcineurin to block T-cell activation.

Clinical Trial Data & Protocols

This compound's efficacy is supported by pivotal clinical trials (AURORA 1 and 2) comparing it to placebo, both in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids [1].

Table: Key Efficacy Outcomes from AURORA Clinical Trials

| Efficacy Measure | AURORA 1 (1-Year Results) | AURORA 2 (3-Year Results) |

|---|---|---|

| Study Design | Phase 3, randomized, double-blind, placebo-controlled [2]. | Open-label continuation study [1]. |

| Treatment Arms | This compound (23.7 mg BID) + MMF + steroids vs. Placebo + MMF + steroids [2]. | Patients from AURORA 1 continued their original blinded treatment [1]. |

| Primary Renal Response at 52 Weeks | 40.8% vs. 22.5% [2]. | Not applicable (follow-up study). |

| Complete Renal Response at 3 Years | Not applicable. | 50.9% vs. 39.0% (Odds Ratio: 1.74) [1]. |

| eGFR Slope (over 2 years in AURORA 2) | Not applicable. | -0.2 mL/min/1.73 m² (this compound) vs. -5.4 mL/min/1.73 m² (Control) [1]. |

Experimental Protocol from AURORA 1 Trial [3]:

- Objective: To evaluate the efficacy and safety of this compound versus placebo for lupus nephritis.

- Population: Adults with active, biopsy-proven LN (Class III, IV, or V).

- Key Inclusion Criteria: Proteinuria ≥1.5 g/g (≥2 g/g for pure Class V) and eGFR >45 mL/min/1.73 m².

- Intervention: Patients were randomized to receive either This compound (23.7 mg) or placebo, twice daily.

- Background Therapy: All patients received mycophenolate mofetil (1 g BID) and a tapering course of oral glucocorticoids.

- Primary Endpoint: Renal response at 52 weeks.

Safety and Monitoring Profile

While effective, this compound requires careful safety monitoring due to its immunosuppressive nature and class effects [4].

Table: Key Safety Considerations and Monitoring Requirements

| Safety Aspect | Details | Recommended Monitoring |

|---|---|---|

| Boxed Warnings | Increased risk of malignancies (e.g., skin cancer, lymphoma) and serious infections [4]. | Skin examinations; prompt evaluation for infections [4]. |

| Common Adverse Events | Headache, diarrhea, UTI, heartburn, alopecia, hypertension, decreased GFR [1] [4]. | Symptom management. |

| Nephrotoxicity | Dose-dependent reduction in GFR; eGFR slope stable in long-term this compound-treated patients [2] [1]. | Assess eGFR before initiation and monitor regularly [4]. |

| Hypertension | A common side effect [4]. | Monitor blood pressure during treatment [4]. |

| Drug-Drug Interactions | Strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers; OATP1B1 substrates (e.g., statins) [4]. | Review concomitant medications. Avoid grapefruit products [4]. |

Key Differentiating Features

This compound is considered a second-generation calcineurin inhibitor with several advantages over traditional CNIs like cyclosporine [2] [5]:

- Structural & Pharmacokinetic Advantages: A modified cyclosporine A analog with a more predictable pharmacokinetic and pharmacodynamic relationship, leading to higher potency and reduced need for therapeutic drug monitoring [2] [5].

- Improved Metabolic Profile: Shows a lower incidence of adverse effects like hypertension and hyperlipidemia compared to traditional CNIs [2].

- Podocyte Stabilization: In addition to T-cell immunosuppression, it directly stabilizes podocytes in the kidneys, which is crucial for reducing proteinuria in LN [5].

References

- 1. Safety and Efficacy of Long-Term this compound Treatment ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A comprehensive review of its role as a novel ... [pmc.ncbi.nlm.nih.gov]

- 3. The kidney injury biomarker profile of patients with lupus ... [frontiersin.org]

- 4. : Uses, Dosage, Side Effects, Warnings - Drugs.com this compound [drugs.com]

- 5. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

voclosporin pharmacokinetics profile absorption distribution

Pharmacokinetic Parameters of Voclosporin

| Parameter | Value | Details & Conditions |

|---|---|---|

| Bioavailability (F) | ~50% (predicted) [1] | Similar to conventional cyclosporine formulation; absolute value not definitively established [1]. |

| T~max~ | 1.5 hours (median) [2] | Range: 1 - 4 hours when taken on an empty stomach [3] [2]. |

| C~max~ | ~955.5 ng/mL [2] | Dose-dependent. At therapeutic dose (23.7 mg BID), steady-state C~peak~ is derived to be 50-70 ng/mL [1]. |

| AUC | ~7693.6 ng/mL•h [2] | Area Under the Curve shows non-linear, over-proportional increase with dose [1] [4]. |

| Apparent Volume of Distribution (Vd/F) | 2154 L [1] [3] [2] | Indicates extensive distribution into tissues. |

| Protein Binding | 97% [1] [3] [2] | Highly bound to plasma proteins. Also has high affinity for red blood cells [1] [3]. |

| Apparent Clearance (CL/F) | 60 - 63.6 L/h [1] [2] | At steady-state. Reduced in patients with hepatic or renal impairment [2]. |

| Primary Metabolic Pathway | CYP3A4 [3] [2] | A major metabolite is 8-fold less potent and constitutes ~16.7% of total exposure [3] [2]. |

| Elimination Half-Life (T~1/2~) | ~30 hours (terminal) [1] [3] [2] | Multi-compartmental kinetics. The dominant, effect-indicative half-life at therapeutic troughs (10-20 ng/mL) is estimated at ~7 hours, informing the twice-daily dosing [1]. |

| Excretion | Feces: ~88% Urine: ~2% [2] | Minimal renal excretion of unchanged drug [1]. |

Key Disposition Characteristics & Experimental Insights

The pharmacokinetic profile of this compound is defined by several critical features that differentiate it from older calcineurin inhibitors.

- Non-Linear Pharmacokinetics: this compound exhibits non-linear, concentration-dependent pharmacokinetics, which is more pronounced at its low therapeutic doses compared to cyclosporine [4]. This disposition results in preferential calcineurin inhibition in systemic circulation, contributing to its efficacy in lupus nephritis with a potentially lower burden of tissue penetration-related toxicity [4].

- Food Effect and Administration: Bioavailability decreases when taken with food. Administration on an empty stomach is required for adequate absorption [3].

- Drug Interaction Potential: As a substrate of CYP3A4 and an inhibitor of P-glycoprotein (P-gp), this compound has a significant potential for drug-drug interactions [1] [3]. Concomitant use with moderate or strong CYP3A4 inhibitors or inducers is not recommended and requires dose adjustment [3]. Notably, no clinically significant interaction occurs with mycophenolate mofetil [1] [3].

The metabolic pathway and key disposition processes are summarized in the following diagram:

Guidance for Key Experimental Protocols

For researchers aiming to study the pharmacokinetics of this compound, the methodologies from foundational studies provide a robust framework.

- Non-Compartmental Analysis (NCA): Plasma concentration-time data are analyzed using standard non-compartmental methods with software like Phoenix WinNonlin to estimate primary parameters such as AUC, C~max~, T~max~, apparent clearance (CL/F), and apparent volume of distribution (Vd/F) [4].

- Compartmental Modeling: A two-compartment model with first-order absorption and elimination best describes this compound's concentration-time data [4]. Model development and selection in software like NONMEM should be guided by the objective function value (OFV), log-likelihood ratio test, and goodness-of-fit plots [4]. The final model is parameterized in terms of absorption rate constant (K~a~), apparent volumes of distribution for central (V~2~/F) and peripheral (V~3~/F) compartments, intercompartmental clearance (Q/F), and apparent clearance (CL/F) [4].

- Handling of PK Data: Plasma concentration-time profiles from literature can be digitized using tools like UN-SCAN-IT Graph Digitizing Software for subsequent modeling and analysis [4].

The structural model and micro-constants derived from compartmental analysis provide deep insight into the dynamic behavior of this compound, as shown in the logic flow of its analysis below.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. | calcineurin inhibitor | InvivoChem this compound [invivochem.com]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Disposition Difference Between ... [dovepress.com]

Structural Chemistry & Metabolic Pathway

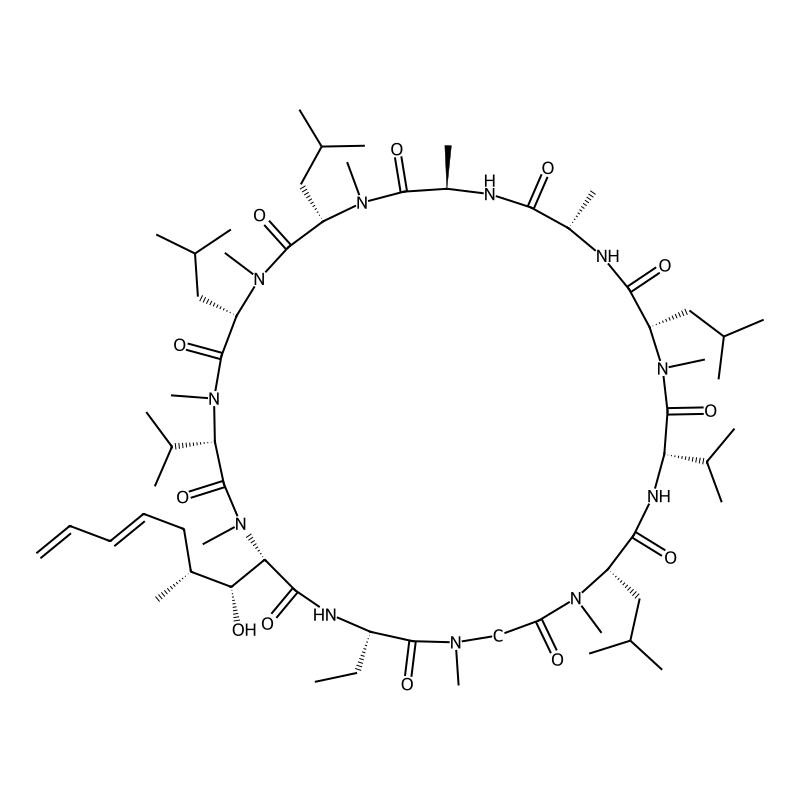

Voclosporin is a cyclic undecapeptide and a structural analog of cyclosporine A (CsA) [1] [2]. The key difference is a single carbon extension to the functional group at the amino acid-1 residue [3] [4] [2].

- Mechanism of Action: Like cyclosporine, this compound binds to cyclophilin A inside T-cells. This complex then inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This blocks the transcription of early T-cell cytokines, such as IL-2, leading to immunosuppression [1] [2].

- Shift in Metabolism Site: In cyclosporine, the amino acid-1 residue is the primary site of metabolism. The structural modification in this compound shifts the primary site of metabolism to the amino acid-9 position [4]. This results in a different metabolite profile.

The following diagram illustrates the metabolic pathway and its consequences:

Drug-Drug Interactions & Clinical Management

As a sensitive CYP3A4 substrate, this compound is highly susceptible to pharmacokinetic drug interactions [4] [5]. The table below summarizes key interaction data from clinical studies:

| Precipitant Drug | Effect on this compound Exposure | Clinical Management |

|---|

| Ketoconazole (strong CYP3A4/P-gp inhibitor) | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [4] [6] | Contraindicated [5]. | | Verapamil (moderate CYP3A4/P-gp inhibitor) | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold [4] | Reduce this compound dose to 15.8 mg AM / 7.9 mg PM [5]. | | Rifampin (strong CYP3A4 inducer) | ↓ AUC: 87% - 90% [4] [7] | Contraindicated [5]. |

Furthermore, this compound is an inhibitor of P-glycoprotein (P-gp). When co-administered with P-gp substrates like digoxin, it increased digoxin exposure (AUC) by 25%, necessitating monitoring and potential dose adjustment of the concomitant drug [4] [6] [5].

Experimental Protocols for Metabolism Studies

The key findings on this compound's metabolism are derived from well-established clinical drug interaction study designs.

Clinical DDI Study Design

A standard five-study design in healthy volunteers (n=24 per study) assessed interactions [4] [6]:

- Subjects: Healthy adults (18-45 years), nonsmokers.

- This compound Dose: 0.4 mg/kg twice daily (anticipated therapeutic dose).

- Co-administered Drugs:

- Strong Inhibitor: Ketoconazole 400 mg once daily.

- Strong Inducer: Rifampin 600 mg once daily.

- CYP3A4 Substrate: Midazolam 7.5 mg single dose.

- P-gp Inhibitor: Verapamil 80 mg every 8h.

- P-gp Substrate: Digoxin 0.25 mg once daily.

- Endpoint: Geometric least-squares mean ratios (and 90% confidence intervals) for this compound and object drug Cmax and AUC.

In Vivo Tissue Distribution Study

A recent mouse study investigated how CYP3A4 inhibition/induction affects kidney exposure [7]:

- Pretreatment: Ketoconazole (60 mg/kg) or Rifampin (10 mg/kg) for 4 days.

- This compound Administration: 2.5 mg/kg IV or PO.

- Sample Collection: Plasma and kidneys at 0.5, 1, 2, 4, 7, 12, and 24 hours.

- Analysis: LC-MS for drug quantification; multiplex fluorescent imaging for cellular localization.

The experimental workflow for these studies can be visualized as follows:

- Metabolic Profile: this compound is predominantly metabolized by CYP3A4, with a major metabolite of reduced potency.

- Interaction Potential: It has significant interactions with strong CYP3A4/P-gp inhibitors and inducers, requiring dose modification or avoidance.

- Experimental Evidence: Key data is derived from robust clinical DDI studies and supported by emerging tissue distribution research.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Unique Chemistry, Pharmacology and ... [mdpi.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 3A and P-glycoprotein drug– ... [pmc.ncbi.nlm.nih.gov]

- 5. DailyMed - LUPKYNIS- this compound capsule [dailymed.nlm.nih.gov]

- 6. Cytochrome P450 3A and P-glycoprotein drug- ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Distribution and Clearance from the Kidneys ... [journals.lww.com]

Mechanism of T-Cell Inhibition and Podocyte Stabilization

Voclosporin's pharmacodynamic action is mediated through a precise inhibition of the calcineurin pathway, which is central to T-cell activation, and a secondary stabilization of kidney podocytes.

Diagram of this compound's dual mechanism of action in T-cells and podocytes.

Unique Structural and Pharmacodynamic Advantages

This compound is a structural analog of cyclosporine A, modified by a single carbon extension at the amino acid-1 position [1] [2]. This change confers several key advantages:

- Increased Potency: The modification results in higher binding affinity to cyclophilin A and more potent inhibition of calcineurin compared to cyclosporine [1] [3].

- Predictable Pharmacokinetics: The structural change alters the primary site of metabolism, leading to a metabolite profile where the major metabolite is significantly less potent. This contributes to a more predictable dose-response relationship and eliminates the need for routine therapeutic drug monitoring, which is required for older CNIs [1] [2].

- Improved Metabolic Profile: Clinical trials indicate that compared to traditional CNIs, this compound has a lower incidence of adverse effects like hypertension and hyperlipidemia, and is associated with a lower risk of new-onset diabetes than tacrolimus [4] [3].

Supporting Experimental Evidence

The pharmacodynamic profile of this compound is supported by robust clinical trial data. Key experimental findings and methodologies from pivotal studies are summarized below.

| Trial / Data Source | Experimental Design & Methodology | Key Pharmacodynamic & Efficacy Findings |

|---|

| AURORA 1 [4] [5] [6] | Design: Phase 3, RCT, double-blind, placebo-controlled. Population: Adults with active LN (Class III, IV, or V). Intervention: this compound (23.7 mg BID) + MMF + low-dose steroids vs. Placebo + MMF + low-dose steroids. Primary Endpoint: Renal Response at 52 weeks. | this compound group achieved significantly higher renal response rates (40.8%) vs. control (22.5%) [4]. Demonstrated potent immunosuppression and anti-proteinuric effect. | | AURORA 2 [5] [6] | Design: Long-term extension study of AURORA 1. Methodology: Patients from AURORA 1 continued the same blinded treatment for up to 36 months total. Assessed long-term safety and sustained efficacy. | Confirmed durability of the renal response. Safety profile consistent with AURORA 1, showing stable kidney function and no new safety signals over 3 years [5] [6]. | | PK/PD Modeling [3] [7] | Methodology: Graphical analysis of published concentration-time data and dose-response curves from multiple studies to derive PK/PD parameters (CE₅₀, Hill coefficient, half-life). | Quantified the relationship between drug exposure and effect. Established that a twice-daily dosing regimen maintains trough concentrations (10-20 ng/mL) within the therapeutic window for effective immunosuppression while staying below predicted toxicity thresholds [3] [7]. |

Conclusion for Researchers

This compound represents an advancement in the CNI class. Its defined dual mechanism of action, superior potency to cyclosporine, more predictable pharmacokinetic profile, and a potentially improved safety margin make it a valuable option for the long-term management of lupus nephritis [4] [3] [2]. Its role in relation to other emerging therapies, such as belimumab (a B-cell targeting therapy), through strategies like patient stratification, combination, or sequential therapy, is a key area for ongoing clinical investigation [2].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Unique Chemistry, Pharmacology and ... [mdpi.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A comprehensive review of its role as a novel ... [pmc.ncbi.nlm.nih.gov]

- 5. FDA Updates Safety & Efficacy Information for this compound [the-rheumatologist.org]

- 6. Target Lupus Nephritis With LUPKYNIS® (this compound) [lupkynispro.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of ... [link.springer.com]

voclosporin binding affinity cyclophilin A

Quantitative Binding and Functional Data

The table below summarizes key experimental data on voclosporin's binding and functional potency.

| Parameter | Value for this compound | Value for Z-ISA247 (Stereoisomer) | Measurement Method / Context |

|---|---|---|---|

| Binding Affinity (Kd) for CypA | 15 nM [1] [2] | 61 nM [1] [2] | Fluorescence spectroscopy [1] [2] |

| Half-maximum Immunosuppressive Effect (CE50) | 50 ng/mL [3] | Not Applicable | Pharmacodynamic analysis in clinical context [3] |

| Immunosuppressive Potency | Higher than Cyclosporin A [1] [2] | Lower than E-ISA247 [1] [2] | In vitro and in vivo models [1] [2] |

Experimental Protocols for Key Assays

For researchers looking to reproduce or understand the foundational data, here are the methodologies from key studies.

X-ray Crystallography for Structure Determination [2]

This protocol was used to solve the structures of CypA bound to this compound and its stereoisomer.

- Protein Production: The human CypA gene was overexpressed in E. coli BL21(DE3) cells. The protein was purified sequentially using hydroxyapatite, cation exchange (Source 15S), and size-exclusion (Superdex 75) chromatography.

- Complex Formation & Crystallization: CypA was concentrated to 50 mg/mL and incubated with 2 mM of either this compound or Z-ISA247. Crystals of the complexes were grown using the hanging drop vapor diffusion method at 295 K with a precipitant solution containing 20% PEG 3350, 100 mM MES pH 6.5, and 200 mM ammonium sulfate.

- Data Collection & Refinement: X-ray diffraction data were collected at 100 K. The structures were solved by molecular replacement using the existing CypA-Cyclosporin A structure as a search model. The models were refined through iterative cycles of manual fitting and computational refinement.

Fluorescence Spectroscopy for Binding Affinity (Kd) [1] [2]

- Principle: This method measures the change in a fluorescent signal (e.g., intensity or polarization) as the drug binds to the protein. The equilibrium dissociation constant (Kd) is determined by titrating the drug into a solution of the protein and fitting the binding isotherm.

- Application: The reported Kd values of 15 nM for this compound and 61 nM for Z-ISA247 were determined using this technique, confirming the structural observations of superior binding for this compound [1].

Molecular Docking for Binding Prediction [4] [5]

This computational method predicts the orientation and affinity of a small molecule (ligand) within a protein's binding site.

- Software & Setup: Studies on this compound used tools like CB-Dock2 (integrated with AutoDock Vina). The crystal structure of the target protein (e.g., AChE from PDB ID: 7E3D) and the ligand structure from databases like PubChem are required inputs.

- Process: The software automatically identifies binding pockets and simulates the docking of the ligand into the protein. It outputs potential binding poses and scores (binding affinities in kcal/mol) estimating the strength of the interaction.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the established immunosuppressive pathway of this compound and its recently investigated neuroprotective potential.

The diagram shows this compound's primary immunosuppressive action via the calcineurin pathway [1] [2] [6], and its potential neuroprotective role through AChE inhibition [4] [5].

Key Technical Insights for Researchers

- Structural Advantage: The superior binding affinity of this compound stems from a single amino acid modification (using E-MePmt1) compared to cyclosporine A. This change allows for superior van der Waals contacts with the hydrophobic surface of CypA [1] [2].

- Downstream Potency: The this compound-CypA complex induces structural changes in calcineurin that enhance the inhibition of NFAT dephosphorylation, leading to its greater immunosuppressive efficacy compared to cyclosporine A [1] [2].

- Research Beyond Immunity: Recent computational and in vitro studies indicate that this compound has the highest binding affinity for Acetylcholinesterase (AChE) among several calcineurin inhibitors, suggesting a promising avenue for drug repurposing in neurodegenerative diseases [4] [5].

References

- 1. Structural basis for the cyclophilin and... A binding affinity [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the cyclophilin A binding affinity and ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 4. Tacrolimus, Pimecrolimus, Cyclosporin A, and this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory... [link.springer.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

voclosporin preclinical studies lupus nephritis

Mechanism of Action & Clinical Evidence

Table 1: Dual Mechanism of Action of Voclosporin [1] [2]

| Mechanism Target | Biological Action | Therapeutic Outcome |

|---|---|---|

| T-Cell Inhibition | Binds cyclophilin A, inhibits calcineurin, blocks NFAT dephosphorylation and nuclear translocation | Reduces production of IL-2 and other pro-inflammatory cytokines, suppressing T-cell activation and proliferation |

| Podocyte Stabilization | Inhibits calcineurin-mediated dephosphorylation of synaptopodin, preventing its catabolism | Stabilizes the actin cytoskeleton in podocytes, directly reducing proteinuria and preserving the glomerular filtration barrier |

Table 2: Efficacy and Safety from the AURORA 1 Phase 3 Trial [3]

| Trial Aspect | Details |

|---|---|

| Design | Double-blind, randomized, placebo-controlled, phase 3 trial at 142 sites in 27 countries (NCT03021499) |

| Participants | 357 adults with active LN (biopsy-proven class III, IV, or V) |

| Intervention | This compound (23.7 mg twice daily) vs. Placebo, both combined with background MMF and low-dose steroids |

| Primary Endpoint | Complete Renal Response (CRR) at 52 weeks • CRR Definition: UPCR ≤0.5 mg/mg, stable eGFR (no confirmed decrease >20% from baseline), no rescue medication, and minimal steroids (≤10 mg/day for ≥3 consecutive days prior to week 52 assessment) | | Key Efficacy Result | This compound: 41% (73/179) vs. Placebo: 23% (40/178); Odds Ratio 2.65 (95% CI 1.64-4.27; p<0.0001) | | Key Safety Result | Serious Adverse Events (SAEs) occurred in 21% of patients in both groups. The most frequent serious infection (pneumonia) was balanced (4% each). Deaths: 1 in this compound group, 5 in placebo group, none considered treatment-related. |

Preclinical and Exploratory Evidence

While the primary development path for this compound was in LN, a 2023 preclinical study investigated its potential in steroid-refractory ulcerative colitis, providing evidence of its broader anti-inflammatory efficacy [4].

Table 3: Summary of Preclinical Colitis Study [4]

| Study Element | Methodology Detail |

|---|---|

| Objective | Assess therapeutic potential of this compound in acute severe steroid-refractory ulcerative colitis. |

| Disease Model | Dextran Sodium Sulfate (DSS)-induced colitis in C57BL/6J wild-type mice. |

| Experimental Groups | • this compound (10 mg/kg/day, i.p.) • Cyclosporine A (10 mg/kg/day, i.p.) • Solvent control (3% ethanol in sunflower oil) | | Treatment Protocol | Daily intraperitoneal injections began 3 days before DSS administration and continued until the end of the experiment. | | Key Assessments | • Disease Activity: Weight loss, diarrhea, rectal bleeding. • Endoscopy: Mucosal damage scoring on day 8. • Histology & Immunofluorescence: Tissue inflammation, ulceration (H&E), neutrophil influx (NE staining), epithelial integrity (E-Cadherin). • Cytokine Analysis: Multiplex immunoassays on tissue. | | Conclusion | Both this compound and cyclosporine A strongly ameliorated the course of DSS-induced colitis and reduced severity in a similar manner, identifying this compound as biologically effective in a preclinical model of colitis. |

Experimental Workflow and Signaling Pathway

The diagrams below illustrate the logical flow of the key preclinical experiment and the molecular signaling pathway targeted by this compound.

Experimental workflow for preclinical colitis study [4]

This compound mechanism: inhibits T-cell activation and stabilizes podocytes [1] [2]

Key Distinctions from Traditional Calcineurin Inhibitors

This compound's structural design provides several pharmacokinetic and safety advantages [4] [1] [2]:

- Structural Analogy: It is an analog of cyclosporine A with a single carbon extension on the amino acid-1 residue.

- Enhanced Potency: The modification increases binding affinity to cyclophilin A and potency of calcineurin inhibition.

- Predictable Pharmacokinetics: Altered metabolism through CYP3A4 results in a more predictable dose-exposure relationship, eliminating the need for therapeutic drug monitoring.

- Improved Metabolite Profile: It generates a lower load of potentially toxic metabolites, contributing to a potentially improved long-term safety profile, particularly regarding nephrotoxicity and hypertension.

Important Safety and Monitoring Considerations

For researchers designing future studies, note the following key points [5] [1] [6]:

- Nephrotoxicity: Like other CNIs, it may cause acute/chronic nephrotoxicity. Regular eGFR monitoring is mandatory, with specific dose reduction protocols for significant eGFR drops.

- Other Risks: Carries boxed warnings for malignancies and serious infections. Other notable risks include hypertension, neurotoxicity, and hyperkalemia.

- Drug Interactions: It is a CYP3A4 substrate and a P-glycoprotein inhibitor. Coadministration with strong CYP3A4 inhibitors is contraindicated.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: A comprehensive review of its role as a novel... [journals.lww.com]

- 3. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of the novel calcineurin inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Dosing | LUPKYNIS® (this compound) [lupkynispro.com]

- 6. Lupkynis (this compound) dosing, indications, interactions, ... [reference.medscape.com]

Quantitative Pharmacokinetic Parameters of Voclosporin

The table below summarizes the core quantitative data on voclosporin's half-life, clearance, and distribution. It is important to note the presence of multiple half-lives, which are dose-dependent and critical for understanding its pharmacokinetic profile [1].

| Parameter | Value / Range | Conditions / Notes |

|---|---|---|

| Apparent Oral Clearance (CL/F) | 60 - 63.6 L/h | At steady-state [2] [1]. |

| Apparent Volume of Distribution (Vd/F) | 2,154 L | Extensive tissue distribution [3] [2] [1]. |

| Terminal Half-Life (T~1/2~) | ~30 hours (24.9 - 36.5 hrs) | Associated with very low plasma concentrations; less relevant for dosing intervals [3] [1]. |

| Dominant / Effect-Indicative Half-Life | ~7 hours | Observed at therapeutic doses (e.g., 23.7 mg); more relevant for the dosing phase [1]. |

| Dose-Dependent Half-Life | 3.0 - 18.1 hours | Ranges from low (0.25 mg/kg) to high doses (4.5 mg/kg) [1]. |

| Protein Binding | ~97% | Primarily to plasma proteins [3] [1]. |

| Route of Elimination | Feces (~88%), Urine (~2%) | Parent drug and metabolites [3] [4]. |

Metabolic Pathways and Key Interactions

This compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate and inhibitor of P-glycoprotein (P-gp) [3] [5]. The following diagram illustrates its primary metabolic pathway and major sites for drug interactions.

This compound is metabolized by CYP3A4 and transported by P-gp. Inhibitors and inducers of these proteins significantly impact its plasma concentration.

Detailed Experimental Protocols for Key Studies

For research and development purposes, understanding the foundational clinical studies is critical. Here are the methodologies for two pivotal drug-interaction studies.

Ketoconazole (CYP3A4 Inhibitor) Interaction Study [5]

This study assessed the impact of a strong CYP3A4 inhibitor on this compound exposure.

- Objective: To determine the effects of ketoconazole on the pharmacokinetics of this compound at steady state.

- Design: Open-label, sequential study in healthy adult volunteers (n=24).

- Dosing Regimen:

- Period 1: this compound 0.4 mg/kg orally every 12 hours for 10 days (Days 1-10).

- Period 2: Continuation of this compound plus Ketoconazole 400 mg once daily for 10 days (Days 11-20), administered concomitantly with the morning this compound dose.

- Pharmacokinetic Sampling: Intensive blood sampling for this compound quantification was performed at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 3, 4, 5, 6, 8, 10, and 12 hours after the morning dose on Day 10 (this compound alone) and Day 20 (this compound + ketoconazole).

- Key Findings: C~max~ and AUC of this compound increased by 6.4-fold and 18-fold, respectively.

Rifampin (CYP3A4 Inducer) Interaction Study [5]

This study evaluated the impact of a strong CYP3A4 inducer on this compound exposure.

- Objective: To determine the effects of rifampin on the pharmacokinetics of a single dose of this compound.

- Design: Open-label, two-phase study in healthy adult volunteers.

- Dosing Regimen:

- Phase 1 (Reference): A single oral dose of this compound 0.4 mg/kg was administered.

- Phase 2 (Test): After a washout period, subjects received Rifampin 600 mg once daily for multiple days. On the final day, a single dose of this compound 0.4 mg/kg was administered concomitantly with rifampin.

- Pharmacokinetic Sampling: Blood samples were collected over a period covering at least five half-lives of this compound after both the reference and test doses.

- Key Findings: Rifampin pretreatment decreased the AUC of this compound by approximately 90% (to 0.9-fold), demonstrating a profound inductive effect [5].

Research and Development Considerations

- Dose-Dependent Elimination Kinetics: The half-life of this compound is not constant. It decreases with lower doses, which is a critical factor for pharmacokinetic modeling and dose selection in clinical trials [1].

- Non-Equilibrium Disposition in Kidneys: Preclinical data indicates that this compound rapidly distributes to kidney tissue. Drug interactions with CYP3A4 modulators like ketoconazole and rifampin can alter kidney exposure differently from plasma exposure, suggesting complex tissue-level pharmacokinetics [6].

- Improved Metabolic Profile: The structural modification of this compound shifts its primary metabolism to a different amino acid position compared to cyclosporine. This results in a lower load of competitive, less-potent metabolites, contributing to a more predictable pharmacokinetic and pharmacodynamic relationship [1] [5].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 4. | calcineurin inhibitor | InvivoChem this compound [invivochem.com]

- 5. Cytochrome P450 3A and P-glycoprotein drug– ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Distribution and Clearance from the Kidneys ... [journals.lww.com]

voclosporin protein binding volume distribution

Pharmacokinetic Parameters of Voclosporin

The table below summarizes the key quantitative pharmacokinetic data for this compound.

| Parameter | Value | Notes & Clinical Implications |

|---|---|---|

| Protein Binding | ~97% [1] [2] [3] | High binding to plasma proteins; potential for drug interactions. |

| Apparent Volume of Distribution (Vd) | 2,154 L [1] [2] [4] | Large Vd indicates extensive tissue distribution beyond the blood plasma. |

| Bioavailability | ~50% (predicted) [4] | Absolute bioavailability not officially stated; estimated based on similarity to cyclosporine. |

| Time to Peak Concentration (Tmax) | 1.5 hours (median); range 1-4 hours [1] [5] | Rapid absorption when taken on an empty stomach. |

| Clearance | 63.6 L/h (mean apparent steady-state) [1] [2] | Reduced in patients with hepatic or renal impairment [1]. |

| Elimination Half-Life | ~30 hours (average terminal) [1] [2] | The dominant half-life at therapeutic levels is shorter, around 7 hours, supporting twice-daily dosing [4]. |

| Route of Elimination | Feces (~88%); Urine (~2%) [1] | Primarily metabolized by CYP3A4; a major metabolite is 8-fold less potent [1] [2]. |

Mechanism of Action and Pharmacodynamics

This compound is a structural analog of cyclosporine A but with a modified amino acid residue that confers a higher binding affinity for cyclophilin A and more potent inhibition of calcineurin [1] [2] [6]. Its mechanism involves dual immunomodulatory and direct renal protective effects, as illustrated below.

Dual pathways of this compound: inhibits T-cell activation and stabilizes podocytes.

This dual pathway underpins the drug's efficacy in lupus nephritis by simultaneously suppressing the underlying autoimmune activity and directly protecting the kidney's filtration barrier to reduce proteinuria [2] [6].

Experimental Protocols for Key Assays

For researchers investigating this compound's properties, here are methodologies for critical experiments.

Molecular Docking to Determine Binding Affinity

This protocol is used to study this compound's interaction with targets like calcineurin or acetylcholinesterase (AChE) [7].

- Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., AChE, PDB ID: 7E3D) from the RCSB Protein Data Bank. Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

- Ligand Preparation: Retrieve the 3D chemical structure of this compound (and comparator molecules like cyclosporine A) from the PubChem database. Optimize the geometry and assign appropriate charges.

- Docking Simulation: Perform molecular docking using software like AutoDock Vina (integrated into CB-Dock2). Define the binding pocket on the target protein and run the docking simulation to predict the binding pose and calculate the binding affinity (typically in kcal/mol).

- Analysis: Analyze the resulting complexes to identify key molecular interactions (hydrogen bonds, hydrophobic interactions) and compare binding affinities between different ligands.

In Vitro AChE Inhibition Assay

This Ellman's method measures this compound's direct inhibitory effect on AChE enzyme activity [7].

- Reagent Preparation:

- Prepare acetylthiocholine iodide (ATC) as the substrate.

- Prepare 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.

- Prepare a solution of AChE enzyme from electric eel or human recombinant source.

- Prepare this compound in a range of concentrations dissolved in an appropriate solvent (e.g., DMSO).

- Reaction:

- In a cuvette or microplate well, mix phosphate buffer (pH 8.0), DTNB, AChE enzyme, and the this compound solution (or vehicle control).

- Pre-incubate the mixture for a few minutes.

- Initiate the reaction by adding the substrate (ATC).

- Measurement and Analysis:

- Immediately monitor the increase in absorbance at 412 nm over 5-10 minutes using a spectrophotometer. This measures the yellow anion 5-thio-2-nitrobenzoate produced from the reaction of DTNB with thiocholine, which is hydrolyzed from ATC by AChE.

- Calculate the rate of reaction for each inhibitor concentration. Plot the inhibition percentage versus the log of inhibitor concentration to determine the IC₅₀ value.

Clinical Pharmacology and Practical Implications

The pharmacokinetic profile of this compound directly impacts its clinical use.

- High Protein Binding and Drug Interactions: The high protein binding (~97%) makes this compound's disposition susceptible to drug interactions. It is a substrate of CYP3A4 and P-glycoprotein (P-gp) [2] [3]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated, and dosage reduction is required with moderate inhibitors (e.g., fluconazole, verapamil) [2] [3]. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) should be avoided as they can reduce this compound exposure and efficacy [2] [3].

- Large Volume of Distribution and Dosing: The large volume of distribution (2,154 L) reflects extensive distribution into tissues, including red blood cells [1] [2]. This contributes to a long terminal half-life but does not require therapeutic drug monitoring due to the drug's predictable pharmacokinetic-pharmacodynamic relationship [2] [4] [6]. The recommended dose is 23.7 mg twice daily without a loading dose, taken on an empty stomach to ensure consistent absorption [2] [3].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. DailyMed - LUPKYNIS- this compound capsule [dailymed.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of ... [link.springer.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. This compound: Unique Chemistry, Pharmacology and ... [mdpi.com]

- 7. Evaluating the Neuroprotective and Acetylcholinesterase ... [pmc.ncbi.nlm.nih.gov]

Application Note: RP-HPLC Methods for Voclosporin Analysis

Stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods are critical for the quantitative determination of Voclosporin in bulk drug substances and pharmaceutical dosage forms. These methods are validated to ensure identity, potency, purity, and stability across various conditions.

The table below summarizes the chromatographic conditions from three distinct, published methodologies:

| Parameter | Method 1 (Syeda Afifa, 2025) [1] | Method 2 (Health Informatics Journal) [2] | Method 3 (QbD-Based Method, 2024) [3] |

|---|---|---|---|

| Column | Agilent 150 (4.8 μm x 5 μm) | Agilent C18 (250 x 4.0 mm, 5 µm) | Waters X-Terra RP-18 (250 x 4.6 mm, 5μ) |

| Mobile Phase | 0.5% Formic Acid : Acetonitrile (80:20) | 0.01N Phosphate Buffer : Acetonitrile (70:30) | Potassium Dihydrogen Phosphate : Acetonitrile (51:49.1% v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.9 mL/min |

| Detection Wavelength | 218 nm | 220 nm | 231 nm |

| Column Temperature | 26 °C | 30 °C | Ambient |

| Retention Time | 2.153 min | 2.446 min | Not Specified |

| Injection Volume | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocol

This protocol is adapted from the published methods, with Method 1 used as the primary example [1].

Materials and Equipment

- Analytical Standard and Sample: this compound reference standard and the pharmaceutical dosage form (e.g., capsules).

- Reagents: HPLC-grade water, acetonitrile, formic acid, and potassium dihydrogen phosphate.

- Equipment: RP-HPLC system equipped with a UV or Photodiode Array (PDA) detector, and a suitable column (e.g., Agilent 150, 4.8 μm x 5 μm).

- Software: Data acquisition and processing system.

Preparation of Solutions

- Mobile Phase: Accurately measure 800 mL of 0.5% (v/v) formic acid in water and 200 mL of acetonitrile. Mix well and filter through a 0.45 μm membrane filter under vacuum. Degas the solution by sonication for 10 minutes [1].

- Standard Solution: Weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent to obtain a stock solution of 1 mg/mL. Further dilute to the required working concentration (e.g., 10-20 μg/mL).

- Sample Solution: For capsules, weigh the contents of not less than 10 capsules. Mix the powder thoroughly. Transfer an amount equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and dilute to volume. Filter a portion of this solution through a 0.45 μm syringe filter before injection [2] [3].

Chromatographic Procedure

- System Setup: Install the column and allow it to equilibrate with the mobile phase at the set flow rate (1.2 mL/min) for at least 30 minutes until a stable baseline is achieved.

- System Suitability Test: Inject the standard solution in six replicates. The method is considered suitable if the % Relative Standard Deviation (RSD) of the peak areas is NMT 2.0%, the number of theoretical plates is NLT 2000, and the tailing factor is NMT 2.0 [3].

- Calibration Curve: Inject a series of standard solutions at different concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area versus concentration to generate the calibration curve. The regression equation for one method was reported as y = 22385x + 1431.2 with a correlation coefficient (r²) of ≥0.999, indicating excellent linearity [1].

- Sample Analysis: Inject the filtered standard and sample solutions sequentially into the HPLC system. Record the chromatograms and measure the peak areas.

The following diagram outlines the logical workflow for the method development and validation process.

Forced Degradation (Stress) Studies

To prove the method is "stability-indicating," the this compound sample is subjected to various stress conditions to induce degradation. The method should successfully resolve the degradants from the pure this compound peak [3].

- Acid Degradation: Treat the drug solution with 0.1N HCl at room temperature for a few hours or under reflux.

- Base Degradation: Treat the drug solution with 0.1N NaOH at room temperature for a few hours or under reflux.

- Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified time.

- Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) for a defined period.

- Photolytic Degradation: Expose the solid drug and/or solution to UV and visible light as per ICH guidelines.

After stress, the samples are analyzed against a fresh standard. The peak purity of the main this compound peak is assessed using a PDA detector to confirm there is no co-elution with degradants.

Method Validation

According to ICH guidelines, the developed method must be validated. The table below summarizes typical validation data from the cited studies [1] [2] [3].

| Validation Parameter | Results & Acceptance Criteria |

|---|---|

| Precision (% RSD) | Method Precision: 0.7% (n=6) [1]. Repeatability: 0.1% - 0.7% [2] [3]. |

| Accuracy (% Recovery) | 99.93% - 100.46% [1] [2]. |

| Linearity | Correlation Coefficient (r²) ≥0.999. Range: Typically 50-150% of target concentration. |

| Specificity | No interference from blank, placebo, or degradants. Confirmed via forced degradation studies [3]. |

| LOD & LOQ | LOD: 0.04 - 0.15 µg/mL. LOQ: 0.12 - 0.47 µg/mL [1] [2]. |

| Robustness | Method was robust against deliberate, small changes in flow rate, mobile phase composition, and temperature [3]. |

Scientific Context: What is this compound?

To underscore the importance of robust analytical methods, it is helpful to understand the drug substance itself.

- Therapeutic Role: this compound is a novel calcineurin inhibitor approved by the FDA (2021) and EMA (2022) for the treatment of adults with active lupus nephritis, in combination with background immunosuppressive therapy [4] [5].

- Mechanism of Action: It is a structural analog of cyclosporine but with a modified side chain that makes it more potent. It inhibits calcineurin in T-cells, thereby blocking the transcription of cytokines like IL-2 and suppressing the immune response. It also stabilizes podocytes in the kidney, which helps reduce proteinuria [4] [5].

- Pharmacokinetics: this compound is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system and has a mean terminal half-life of about 30 hours. Its pharmacokinetics are not significantly influenced by age, gender, or body weight, and therapeutic drug monitoring is not required [4].

The following diagram summarizes the primary mechanism of action of this compound at the cellular level.

Notes and Precautions

- Column Care: The lifetime of the analytical column can be extended by using a guard column.

- Mobile Phase: Freshly prepare and degas the mobile phase daily to prevent pump and baseline issues.

- Specificity Confirmation: The use of a PDA detector is highly recommended for forced degradation studies to confirm peak purity and demonstrate the stability-indicating nature of the method.

References

- 1. STABILITY INDICATING RP-HPLC METHOD FOR THE ... [wjpsonline.com]

- 2. Establishment and Validation of a Stability-Indicating RP ... [healthinformaticsjournal.com]

- 3. Qbd Based Novel Rp Hplc Stability Indicating Method For ... [africanjournalofbiomedicalresearch.com]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound: A comprehensive review of its role as a novel ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Voclosporin and Mycophenolate Mofetil Combination Therapy for Lupus Nephritis

Introduction and Clinical Evidence Summary

Voclosporin (a novel calcineurin inhibitor) in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids represents a significant advancement in the management of lupus nephritis, a severe renal manifestation of systemic lupus erythematosus that affects approximately 30-50% of patients with this autoimmune condition. This triple therapy regimen has demonstrated superior efficacy over traditional dual immunosuppressive regimens, achieving significantly higher rates of complete renal response while permitting reduced glucocorticoid exposure. The synergistic mechanism of action targets both T-cell activation (this compound) and lymphocyte proliferation (MMF), providing multi-faceted immunomodulation that addresses the complex pathophysiology of lupus nephritis. Recent network meta-analyses of randomized controlled trials have established this combination as a preferred treatment option for induction therapy in active lupus nephritis, supported by both pivotal clinical trials and growing real-world evidence [1] [2].

Table 1: Key Efficacy Outcomes from Clinical Trials of this compound + MMF Combination Therapy

| Trial/Study | Patient Population | Complete Renal Response Rate | Proteinuria Reduction | Safety Outcomes |

|---|---|---|---|---|

| AURORA 1 (RCT) | Active LN (n=357) | 40.8% vs. 22.5% (control) at 52 weeks [3] | UPCR ≤0.5 mg/mg: 52% vs. 41.1% (control) at 6 months [4] | Comparable SAEs; reversible eGFR dip in this compound group |

| AURORA 2 (Extension) | AURORA 1 completers (n=216) | 50.9% maintained response at 3 years [5] | Sustained proteinuria reduction | No new safety signals with long-term exposure |

| Network Meta-Analysis | 5,146 patients across 38 RCTs [1] | RR 1.9 vs. MMF alone (95% CI 1.47-2.47) [1] | Earlier 50% UPCR reduction (29 vs. 84 days) [4] | High certainty evidence for benefit-risk profile |

| Enlight-LN Registry (Real-world) | 229 patients with active LN [6] | Median UPCR: 2.3 g/g to 0.9 g/g at 6 months | eGFR stable (89.3 to 82.0 mL/min/1.73 m²) | Consistent with established safety profile |

Table 2: Histopathological Outcomes from Repeat Renal Biopsies in AURORA Trials

| Parameter | This compound Group (n=16) | Control Group (n=10) | Significance |

|---|---|---|---|

| Chronicity Index Change | No change (n=8) or change ≤2 (n=6) | No change (n=3) or change ≤2 (n=6) | No significant difference [7] |

| Active Lesions | Improvement in most patients | Variable improvement | Enhanced resolution with this compound |

| Nephrotoxicity Signs | No specific trends | No specific trends | No this compound-associated nephrotoxicity [7] |

| Vascular Lesions | No notable progression | No notable progression | Comparable between groups |

| Tubular Changes | Minimal to moderate | Minimal to moderate | No treatment-associated damage |

The clinical efficacy of this combination is further substantiated by real-world evidence from the Enlight-LN registry, which includes diverse patient populations with high representation of Black/African American (38.0%) and Hispanic/Latino (35.4%) patients, groups traditionally at higher risk for severe lupus nephritis. These data demonstrate consistent reductions in proteinuria and stable estimated glomerular filtration rates over time, mirroring the outcomes observed in rigorous clinical trial settings [6]. Additionally, analysis of repeat renal biopsies from the AURORA trial participants has provided reassuring safety evidence, showing no significant increase in chronicity indices or histologic evidence of nephrotoxicity after approximately 18 months of continuous this compound treatment [7]. This combination approach aligns with the 2024 American College of Rheumatology Lupus Nephritis Guideline recommendation for triple immunosuppressive therapy as initial treatment for active lupus nephritis, reflecting the evolving standard of care that maximizes efficacy while minimizing corticosteroid-related toxicity [6].

Mechanism of Action and Synergistic Pathways

The therapeutic synergy between this compound and mycophenolate mofetil in lupus nephritis management stems from their complementary mechanisms targeting distinct but interconnected pathways in the immunopathological cascade of renal inflammation. This compound, a novel calcineurin inhibitor, primarily modulates T-cell activation by forming a complex with cyclophilin that binds to and inhibits calcineurin, thus preventing nuclear factor of activated T-cells (NFAT) dephosphorylation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of critical pro-inflammatory cytokines including interleukin-2 (IL-2), IL-3, and IL-4, thereby impeding T-cell proliferation and differentiation [3]. Simultaneously, this compound exhibits direct podoprotective effects by stabilizing the actin cytoskeleton of podocytes and preserving slit diaphragm architecture through synaptopodin modulation, which helps maintain glomerular filtration barrier integrity and reduces proteinuria independently of its immunomodulatory actions [5].

Mycophenolate mofetil exerts its immunosuppressive effects through its active metabolite, mycophenolic acid (MPA), which acts as a selective, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme serves as a rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells such as activated lymphocytes. By depleting intracellular guanosine nucleotide pools, MPA effectively suppresses both T-cell and B-cell proliferation, thereby dampening the cellular and humoral immune responses central to lupus nephritis pathogenesis [8] [9]. Recent research has revealed additional mechanisms through which MMF contributes to immunomodulation, including the induction of apoptosis in effector CD4+ and CD8+ T cells, downregulation of activation-induced CD25 expression, and generation of Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ regulatory T cells (Tregs). These effects collectively promote a shift in the Treg/activated Teff cell balance toward increased proportional representation of regulatory populations, fostering a more tolerogenic immune environment [8].

Diagram 1: Synergistic Mechanisms of this compound and Mycophenolate Mofetil in Lupus Nephritis. The diagram illustrates the complementary pathways through which this compound (calcineurin inhibition and podocyte stabilization) and mycophenolate mofetil (IMPDH inhibition) target distinct aspects of lupus nephritis immunopathology, resulting in enhanced renal response and corticosteroid-sparing effects.

The interconnected immunomodulatory pathways targeted by this drug combination create a comprehensive suppression of the aberrant immune responses in lupus nephritis. This compound's inhibition of early T-cell activation events combined with MMF's blockade of lymphocyte proliferation results in multi-stage suppression of the cellular immune response. This is particularly relevant in lupus nephritis, where T-cell abnormalities include enhanced calcium influx and Syk pathway activation due to quantitative and functional deficiencies of CD3ζ chains. The combination effectively addresses these lupus-specific T-cell defects while simultaneously controlling B-cell activity through reduced T-cell help and direct antiproliferative effects on B lymphocytes [8] [3]. Furthermore, the podocyte-stabilizing effects of this compound directly address the glomerular permeability defect that underlies proteinuria, a key clinical manifestation and driver of progressive renal injury in lupus nephritis. This direct renal protection complements the immunomodulatory actions of both drugs, resulting in the superior clinical outcomes observed in clinical trials, including more rapid and complete reduction of proteinuria and higher rates of complete renal remission compared to MMF alone [5] [4].

In Vitro Experimental Protocols

T-cell and B-cell Functional Assays

In vitro characterization of this compound and mycophenolate mofetil's immunomodulatory effects requires comprehensive assessment of their impacts on lymphocyte proliferation, activation, and cytokine production. These protocols enable researchers to elucidate the molecular mechanisms underlying the synergistic therapeutic effects observed in clinical studies, providing foundational data for drug development and optimization. The experimental approaches outlined below employ standardized methodologies with appropriate controls to ensure reproducibility and reliability of results, incorporating both individual drug evaluations and combination treatments to identify potential synergistic interactions [8] [3].

Protocol 1: T-cell Proliferation and Activation Assay

- Primary Cells: Isolate human CD4+ and CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with negative selection kits to maintain cell viability and function

- Stimulation Conditions: Activate T cells with plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies to mimic physiological T-cell receptor engagement

- Drug Treatment: Apply this compound (0.1-100 nM), MPA (active metabolite of MMF, 0.01-10 μM), and combinations at fixed ratios; include cyclosporine A as a reference calcineurin inhibitor

- Proliferation Assessment:

- Incorporate 10 μM EdU (5-ethynyl-2'-deoxyuridine) for the final 6 hours of a 72-hour culture period

- Detect incorporated EdU using click chemistry with fluorescent azides followed by flow cytometry analysis

- Analyze data using FlowJo software with proliferation module for generation of proliferation indices

- Activation Markers: After 48 hours of culture, stain cells with fluorochrome-conjugated antibodies against CD25, CD69, and HLA-DR; include appropriate isotype controls

- Cytokine Profiling: Collect supernatants at 24, 48, and 72 hours for multiplex cytokine analysis (IL-2, IL-4, IL-6, IL-10, IL-17, IFN-γ, TNF-α) using Luminex technology

- Statistical Analysis: Perform dose-response modeling using four-parameter logistic regression to calculate IC50 values; assess combination effects using Chou-Talalay method for combination index (CI) determination

Protocol 2: B-cell Proliferation and Differentiation Assay

- Cell Source: Isplicate human CD19+ B cells from PBMCs using positive selection with MACS technology; assess purity (>95%) by flow cytometry

- Stimulation Conditions: Activate B cells with soluble anti-IgM F(ab')2 fragments (10 μg/mL) combined with recombinant human CD40L (1 μg/mL) and IL-4 (50 ng/mL) to promote proliferation and differentiation

- Drug Exposure: Treat cells with this compound (1-100 nM), MPA (0.1-10 μM), and combination regimens; include vehicle controls and reference standards

- Proliferation Measurement:

- Use CFSE dilution assay by labeling cells with 5 μM carboxyfluorescein succinimidyl ester prior to culture

- Analyze proliferation history after 96 hours by flow cytometry, gating on viable CD19+ cells

- Plasma Cell Differentiation:

- After 5 days of culture, stain cells with anti-CD19, anti-CD27, and anti-CD38 antibodies

- Identify plasma cell precursors as CD19+CD27hiCD38hi population

- Quantify immunoglobulin production in supernatants using nephelometry or ELISA

- Gene Expression Analysis: Isolate RNA from B cells after 24 hours of culture; perform RT-qPCR for PRDM1 (Blimp-1), XBP1, and BCL-6 to assess differentiation pathways

Protocol 3: Regulatory T-cell Induction Assay

- Experimental Setup: Isplicate naive CD4+ T cells (CD4+CD25-CD45RA+) from human PBMCs using fluorescence-activated cell sorting (FACS) to ensure population purity

- Polarizing Conditions: Culture cells in Treg-polarizing conditions with recombinant human TGF-β1 (5 ng/mL) and IL-2 (100 U/mL) in the presence of anti-CD3/anti-CD28 activation

- Drug Treatment: Include this compound (10 nM), MPA (1 μM), and combination throughout the 5-day culture period

- Flow Cytometric Analysis:

- Stain cells with anti-CD4, anti-CD25, anti-CD127, and anti-Foxp3 antibodies following fixation and permeabilization

- Include fluorescence-minus-one (FMO) controls for proper gating

- Analyze using flow cytometer equipped with 488-nm, 561-nm, and 640-nm lasers

- Functional Suppression Assay:

- Co-culture induced Tregs with CFSE-labeled responder T cells at various ratios (1:1 to 1:16)

- Activate with anti-CD3/CD28 beads and assess proliferation of responders after 72 hours

- Calculate percentage suppression relative to control conditions without Tregs

IMPDH Activity and Nucleotide Pool Assessment

Biochemical characterization of MMF's mechanism of action provides critical insights into its immunosuppressive potency and potential interactions with this compound. This protocol details the assessment of IMPDH enzymatic activity and intracellular nucleotide pools in lymphocytes following drug exposure, enabling researchers to quantify the pharmacodynamic effects of MPA and its potential modulation by calcineurin inhibition [8] [9].

Protocol 4: IMPDH Activity and Guanine Nucleotide Measurement

- Cell Preparation: Use Jurkat T-cell line or freshly isolated human PBMCs cultured in RPMI 1640 with 10% fetal bovine serum

- Drug Treatment: Expose cells to MPA (0.1-10 μM), this compound (10-100 nM), and combinations for 4-24 hours; include untreated controls

- IMPDH Activity Assay:

- Prepare cell lysates using freeze-thaw cycles in IMPDH assay buffer

- Measure enzymatic activity by monitoring the conversion of NAD+ to NADH during the oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)

- Follow absorbance at 340 nm spectrophotometrically over 30 minutes at 37°C

- Calculate enzyme activity using NADH extinction coefficient of 6.22 mM-1cm-1

- Guanine Nucleotide Quantification:

- Extract nucleotides using ice-cold 0.4 M perchloric acid followed by neutralization with potassium hydroxide

- Separate GTP and dGTP using reverse-phase HPLC with C18 column and UV detection at 254 nm

- Employ isocratic elution with 100 mM potassium phosphate buffer (pH 6.0) containing 8.5% methanol

- Quantify using external standard curves for GTP and dGTP

- Data Analysis: Normalize nucleotide concentrations to total cellular protein content; express treatment groups as percentage of control values

In Vivo Experimental Protocols

Murine Lupus Nephritis Models

In vivo evaluation of this compound and MMF combination therapy employs established murine lupus models that recapitulate key features of human lupus nephritis, including autoantibody production, immune complex deposition, and progressive renal injury. The MRL/MpJ-Faslpr (MRL/lpr) mouse model represents the gold standard for preclinical assessment of lupus nephritis therapeutics due to its spontaneous development of severe autoimmune disease with renal manifestations closely resembling human lupus nephritis. These protocols detail the comprehensive evaluation of therapeutic efficacy, including assessment of proteinuria, renal histopathology, and immunologic parameters [8].

Protocol 5: MRL/lpr Therapeutic Intervention Study

- Animals: Female MRL/MpJ-Faslpr mice (n=10-12 per group), age-matched at study initiation (12 weeks old) when early autoimmune manifestations are evident

- Randomization: Stratify animals based on early proteinuria measurements (urine albumin-to-creatinine ratio 100-300 mg/g) to ensure equivalent disease severity across groups

- Drug Formulations and Dosing:

- This compound: 1.5 mg/kg twice daily by oral gavage in vehicle (0.5% methylcellulose)

- MMF: 100 mg/kg twice daily by oral gavage in vehicle (0.5% methylcellulose)

- Combination: Full doses of both drugs administered concurrently

- Control: Vehicle administration on identical schedule

- Study Duration: 8 weeks of treatment, with comprehensive endpoint assessments at week 20 of age

- Monitoring and Data Collection:

- Weekly weight measurements and clinical observations for general health assessment

- Biweekly urine collection in metabolic cages for albumin-to-creatinine ratio determination

- Monthly serum collection for autoantibody profiling (anti-dsDNA, anti-Smith) and creatinine measurement

- Terminal blood collection for comprehensive immunophenotyping at study conclusion

- Renal Histopathology:

- Perfusion-fix kidneys with 10% neutral buffered formalin followed by paraffin embedding

- Section at 3-4 μm thickness and stain with H&E, periodic acid-Schiff (PAS), and Jones methenamine silver

- Score glomerular activity (0-4), interstitial inflammation (0-3), and vascular lesions (0-3) by pathologist blinded to treatment groups

- Perform immunofluorescence for IgG, IgM, and C3 deposition using frozen sections

- Immune Cell Profiling:

- Prepare single-cell suspensions from spleen and lymph nodes

- Stain for flow cytometric analysis of T-cell subsets (CD4+, CD8+, Tregs), B-cell subsets (transitional, mature, plasma cells), and activation markers

- Analyze using 12-color flow cytometry panels on instruments with appropriate laser configurations

Table 3: Experimental Endpoints for Murine Lupus Nephritis Studies

| Parameter Category | Specific Measurements | Timepoints | Methodology |

|---|---|---|---|

| Renal Function | Urine albumin-to-creatinine ratio | Biweekly | ELISA and colorimetric assays |

| Serum creatinine, BUN | Monthly | Enzymatic/colorimetric methods | |

| Serology | Anti-dsDNA autoantibodies | Monthly | ELISA |

| Total IgG, IgG subclasses | Terminal | Multiplex immunoassay | |

| Complement C3 levels | Monthly | Immunoturbidimetric assay | |

| Histopathology | Glomerular activity index | Terminal | Semi-quantitative scoring (0-4) |

| Interstitial inflammation | Terminal | Semi-quantitative scoring (0-3) | |

| Immune complex deposition | Terminal | Immunofluorescence intensity | |

| Immunophenotyping | T-cell and B-cell subsets | Terminal | Flow cytometry |

| Activation markers (CD69, CD25) | Terminal | Flow cytometry | |

| Spleen and lymph node weights | Terminal | Gravimetric measurement |

Renal Histopathological Assessment

Comprehensive renal histology evaluation provides critical insights into the structural correlates of therapeutic efficacy and potential drug-related toxicity. This protocol outlines standardized methodology for processing and analyzing renal tissue from preclinical studies, with emphasis on scoring systems that effectively capture disease activity and chronicity changes relevant to lupus nephritis [7].

Protocol 6: Renal Histopathology Processing and Scoring

- Tissue Collection and Processing:

- Perfusion-fix kidneys under anesthesia with 10% neutral buffered formalin at physiological pressure

- Process fixed tissue through graded ethanol series, clear with xylene, and embed in paraffin

- Section at 3 μm thickness using rotary microtome and mount on charged slides

- Perform standard H&E, PAS, Jones methenamine silver, and Masson's trichrome stains

- Activity and Chronicity Indices:

- Adapt the revised National Institutes of Health scoring system for lupus nephritis

- Activity Index components (score 0-24):

- Glomerular hypercellularity (0-3)

- Leukocyte infiltration (0-3)

- Hyaline deposits (0-3)

- Fibrinoid necrosis/karyorrhexis (0-6)

- Cellular crescents (0-6)

- Interstitial inflammation (0-3)

- Chronicity Index components (score 0-12):

- Glomerular sclerosis (0-3)

- Fibrous crescents (0-3)

- Tubular atrophy (0-3)

- Interstitial fibrosis (0-3)

- Immunofluorescence Microscopy:

- Snap-freeze renal tissue in optimal cutting temperature (OCT) compound

- Cryosection at 5 μm thickness, air dry, and fix in cold acetone

- Incubate with fluorochrome-conjugated antibodies against IgG, IgM, IgA, C3, C1q, and properdin

- Score intensity on 0-3+ scale for glomerular and tubular compartments

- Electron Microscopy:

- Fix tissue samples in 2.5% glutaraldehyde followed by 1% osmium tetroxide

- Embed in epoxy resin, section at 60-90 nm, and stain with uranyl acetate and lead citrate

- Examine with transmission electron microscope at 80 kV

- Document electron-dense deposits location (subepithelial, subendothelial, mesangial)

- Assess podocyte foot process effacement as percentage of glomerular basement membrane covered by effaced processes

Clinical Translation and Clinical Trial Protocols

Human Study Designs and Endpoints

Translating preclinical findings to human clinical trials requires carefully designed study protocols with appropriate endpoints that accurately capture both efficacy and safety parameters. The success of this compound and MMF combination therapy in lupus nephritis has been established through pivotal phase 2 and 3 clinical trials that employed standardized response criteria and comprehensive safety monitoring. This section outlines key methodological considerations for clinical trial design based on the successful approaches implemented in the AURA-LV and AURORA trials, which led to regulatory approval of this combination [1] [4].

Protocol 7: Randomized Controlled Trial Design for Lupus Nephritis

- Patient Population:

- Inclusion Criteria: Adults (18-70 years) with biopsy-proven active lupus nephritis (Class III, IV, V, or combinations) within 6 months of screening, proteinuria (UPCR ≥1.5 mg/mg), and eGFR ≥45 mL/min/1.73 m²

- Exclusion Criteria: Severe extrarenal lupus manifestations, recent use of prohibited immunosuppressants, anticipated need for renal replacement therapy within 6 months

- Stratification Factors: Biopsy class (pure Class V vs. others), race (Black vs. non-Black), and proteinuria level (UPCR ≤3 vs. >3 mg/mg)

- Study Arms and Dosing:

- Experimental Arm: this compound (23.7 mg BID) + MMF (target 2 g/day) + low-dose glucocorticoids (initial 25 mg/day prednisone, tapered to 2.5 mg/day by week 16)

- Control Arm: Placebo + MMF (target 2 g/day) + low-dose glucocorticoids (identical taper)

- Treatment Duration: 52-week double-blind period followed by open-label extension

- Efficacy Endpoints:

- Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as:

- UPCR ≤0.5 mg/mg

- eGFR ≥60 mL/min/1.73 m² or no decrease from baseline >20%

- No rescue medication required

- Key Secondary Endpoints:

- Partial Renal Response (PRR): ≥50% reduction in UPCR with similar eGFR criteria

- Time to achieve UPCR ≤0.5 mg/mg

- Change in SLEDAI-2K score from baseline

- Steroid-sparing effect (cumulative steroid dose)

- Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as:

- Safety Monitoring:

- Scheduled assessments at weeks 2, 4, 8, 12, 16, 24, 36, and 52

- Laboratory monitoring: eGFR, serum creatinine, electrolytes, liver function tests, complete blood count

- Blood pressure monitoring at each visit with standardized technique

- Documentation of adverse events with particular attention to infections, hypertension, and neurological events

Protocol 8: Renal Histopathology Substudy Design

- Objective: To assess the impact of long-term this compound treatment on renal histology through protocol-mandated repeat biopsies

- Patient Subset: Voluntary participation from main study population with informed consent for repeat biopsy

- Timing: Baseline biopsy within 6 months prior to study initiation; follow-up biopsy after approximately 18 months of treatment

- Biopsy Processing:

- Process tissue using standard protocols for light microscopy (≥10 glomeruli), immunofluorescence (≥3 glomeruli), and electron microscopy (≥2 glomeruli)

- Employ central blinded pathologists for all readings using standardized scoring systems

- Assess NIH Activity and Chronicity Indices with specific attention to changes from baseline

- Primary Histology Endpoints:

- Change in Chronicity Index from baseline to 18 months

- Proportion of patients with improved, stable, or worsened activity/chronicity scores

- Assessment of specific histologic features: vascular changes, tubular atrophy, interstitial fibrosis

- Correlative Analyses:

- Relationship between histologic changes and clinical parameters (proteinuria, eGFR)

- Comparison of histologic responses between treatment arms

- Identification of predictive baseline histologic features for clinical response

Biomarker and Immunomonitoring Protocols

Comprehensive biomarker assessments in clinical trials provide insights into drug mechanisms, pharmacodynamic effects, and potential predictors of treatment response. The following protocol details standardized approaches for biomarker evaluation in lupus nephritis clinical trials, with particular relevance to this compound and MMF combination therapy [8] [3].

Protocol 9: Peripheral Blood Immunophenotyping in Clinical Trials

- Sample Collection:

- Collect peripheral blood in sodium heparin tubes at baseline, weeks 4, 12, 24, and 52

- Process within 24 hours of collection, with consistent processing protocols across sites

- Isolate PBMCs using density gradient centrifugation and cryopreserve in liquid nitrogen

- Flow Cytometry Panel Design:

- Utilize 12-color panels on standardized flow cytometers with cross-site calibration

- Include antibodies for T-cell subsets: CD3, CD4, CD8, CD45RA, CCR7, CD25, CD127, FoxP3

- Include antibodies for B-cell subsets: CD19, CD20, CD27, CD38, CD24, IgD

- Incorporate viability dye to exclude dead cells from analysis

- Analysis Strategy:

- Use automated population identification algorithms with manual verification

- Report absolute counts using bead-based absolute counting methods

- Focus on key populations: Tregs (CD4+CD25+CD127loFoxP3+), memory B cells (CD19+CD27+), and plasma cells (CD19+CD38hiCD27hi)

- Data Reporting:

- Express results as both percentage of parent population and absolute counts

- Analyze changes from baseline and correlations with clinical outcomes

- Perform longitudinal modeling of population dynamics during treatment

Table 4: Biomarker Monitoring in Lupus Nephritis Clinical Trials

| Biomarker Category | Specific Assays | Sampling Timepoints | Clinical Correlations |

|---|---|---|---|

| Renal Function | Urine protein-to-creatinine ratio | Every 4 weeks | Primary efficacy endpoint |

| Serum cystatin C, eGFR | Every 4 weeks | Renal function trajectory | |

| Urine sediment analysis | Baseline, week 24, week 52 | Disease activity | |

| Autoantibodies | Anti-dsDNA (ELISA and Crithidia) | Baseline, week 12, week 24, week 52 | Immunologic activity |

| Anti-C1q antibodies | Baseline, week 52 | Renal flare prediction | |

| Extractable nuclear antigens | Baseline | Disease characterization | |

| Complement System | C3, C4 levels | Every 4 weeks | Disease activity |

| Alternative pathway markers (Bb) | Baseline, week 24, week 52 | Pathway-specific activation | |

| Lymphocyte Subsets | T-cell and B-cell phenotyping | Baseline, week 12, week 52 | Immunomodulatory effects |

| Treg/Teff ratio | Baseline, week 12, week 52 | Mechanism of action | |

| Inflammatory Mediators | Serum cytokines (IL-6, IL-10, IFN-α) | Baseline, week 4, week 24 | Inflammatory burden |

| Urine cytokines (MCP-1, TWEAK) | Baseline, week 12, week 52 | Renal-specific inflammation |

Technical Appendix and Standardized Operating Procedures

Pharmacokinetic and Pharmacodynamic Assessments

Understanding the pharmacokinetic profile and pharmacodynamic effects of this compound and MMF is essential for optimal dosing and management of drug interactions. This compound exhibits favorable pharmacokinetic properties including linear kinetics that do not require therapeutic drug monitoring, distinguishing it from traditional calcineurin inhibitors. This section provides standardized protocols for assessing drug exposure and its relationship to both efficacy and safety parameters [3].

Protocol 10: Pharmacokinetic Sampling and Analysis

- Blood Collection Schedule:

- Intensive sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose at steady state (week 4)

- Sparse sampling: Pre-dose and 2 hours post-dose at weeks 2, 4, 12, and 24

- Collect in EDTA tubes, invert gently, and centrifuge within 30 minutes at 4°C

- Store plasma at -80°C until analysis

- Analytical Methods:

- This compound: Quantify using validated LC-MS/MS method with deuterated internal standard

- Chromatography: C18 column with gradient elution (methanol/ammonium formate)

- Mass spectrometry: Positive electrospray ionization with MRM transition

- Lower limit of quantification: 0.1 ng/mL

- Mycophenolic Acid: Quantify using validated LC-MS/MS or HPLC-UV method

- For LC-MS/MS: Similar conditions to this compound with different MRM transitions

- For HPLC-UV: C18 column with isocratic elution and detection at 254 nm

- Lower limit of quantification: 0.1 μg/mL

- This compound: Quantify using validated LC-MS/MS method with deuterated internal standard

- Pharmacokinetic Analysis:

- Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin)

- Calculate Cmax, Tmax, AUC0-12, trough concentration (Ctrough), and apparent clearance

- Population pharmacokinetic modeling to identify covariates affecting exposure

- Pharmacodynamic Correlations:

- Relationship between drug exposure and efficacy endpoints (UPCR reduction, CRR)

- Relationship between drug exposure and safety parameters (eGFR dip, blood pressure changes)

- Exposure-response modeling to identify therapeutic ranges

Troubleshooting and Technical Considerations

Successful implementation of these application notes and protocols requires attention to potential technical challenges and consideration of alternative approaches when standard methods yield suboptimal results. This section addresses common issues encountered during experimental and clinical evaluation of this compound and MMF combination therapy, along with recommended solutions [8] [3].

Common Technical Challenges and Solutions:

- Variable Drug Responses in Preclinical Models:

- Challenge: High inter-animal variability in disease progression in murine lupus models